methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound featuring a pyrazole ring substituted with dimethylphenyl groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by alkylation with 3,4-dimethylphenyl groups. The final step involves esterification with methyl benzoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dihydropyrazoles.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-di-tert-butyl-4-hydroxybenzoate: Similar ester structure but different substituents on the aromatic ring.
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane: Contains similar phenyl groups but different functional groups.
Uniqueness
Methyl 4-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific combination of a pyrazole ring with dimethylphenyl groups and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C29H30N2O2 |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
methyl 4-[[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C29H30N2O2/c1-18-7-11-25(15-20(18)3)27-22(5)28(26-12-8-19(2)21(4)16-26)31(30-27)17-23-9-13-24(14-10-23)29(32)33-6/h7-16H,17H2,1-6H3 |
InChI Key |
PGWMDEHCKPEIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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